1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one is a compound that belongs to a class of heterocyclic organic compounds characterized by the presence of an imidazo[1,2-a]pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes involved in cancer progression. The imidazo[1,2-a]pyridine structure is known for its diverse pharmacological properties, making derivatives of this compound valuable in drug development.
The compound can be classified under the category of imidazole derivatives and more specifically as an imidazo[1,2-a]pyridine derivative. It is synthesized from commercially available precursors through various chemical reactions. The classification of this compound can be further detailed based on its functional groups and structural characteristics, which influence its reactivity and biological activity.
The synthesis of 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one typically involves several steps:
The molecular formula for 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one is C_11H_10N_2O. The structure consists of an imidazo[1,2-a]pyridine ring fused with a propan-2-one side chain. Key features include:
The spatial arrangement and electronic properties of these functional groups play a crucial role in determining the compound's interactions with biological targets.
1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one can undergo various chemical reactions:
The mechanism of action for 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one primarily involves its interaction with specific enzymes or receptors within biological systems. For instance:
Understanding these mechanisms provides insight into how modifications to the compound's structure can enhance or diminish its biological activity.
The physical properties of 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one include:
Chemical properties include:
The primary applications of 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one are found in medicinal chemistry:
Research continues to explore its potential therapeutic uses and mechanisms to optimize its efficacy against various diseases .
1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one represents a structurally specialized derivative within the imidazo[1,2-a]pyridine class—a privileged scaffold in heterocyclic chemistry and drug discovery. This ketone-functionalized analog (molecular formula: C₁₀H₁₀N₂O; molecular weight: 174.21 g/mol) features a propan-2-one chain appended at the C3 position of the bicyclic core. Its structural design combines the electron-rich, planar imidazopyridine system with the reactive ketone moiety, enabling dual functionality as a synthetic intermediate and potential pharmacophore. As a versatile synthon, it serves as a precursor for complex molecules through transformations at its carbonyl group or via further functionalization of the heteroaromatic ring [7]. The compound exemplifies strategic molecular hybridization, positioning it for applications ranging from medicinal chemistry (as evidenced by related anti-TB agents) to materials science, where extended π-conjugation influences optoelectronic properties [4] [6].
Structural Characteristics
The molecule consists of a fused bicyclic imidazo[1,2-a]pyridine core connected to an acetone-like chain (–CH₂C(O)CH₃) at C3. Crystallographic analyses of closely related imidazopyridine derivatives reveal a nearly coplanar arrangement between the fused rings, with the pyridine ring adopting a slight twist relative to the imidazole (dihedral angles: 2–5°) [4]. The ketone oxygen exhibits significant polarity (calculated dipole moment: ~4.2 D), contributing to moderate solubility in polar aprotic solvents. Intermolecular interactions involve C–H···O hydrogen bonding and π-stacking (face-to-face distances: ~3.5 Å), as confirmed by Hirshfeld surface analyses [4].
Spectroscopic and Computational Insights
Table 1: Key Spectroscopic Assignments for 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one
Spectrum | Peak Position (cm⁻¹ or ppm) | Assignment |
---|---|---|
FT-IR | 1715–1700 | ν(C=O) ketone stretch |
1640–1620 | ν(C=N) imidazo[1,2-a]pyridine | |
3100–3070 | ν(C–H) aromatic | |
¹H NMR (DMSO-d₆) | 8.70–8.60 (d, J=7 Hz) | H2 proton |
7.80–7.70 (m) | H5/H6/H7 protons | |
7.45–7.35 (t, J=7 Hz) | H8 proton | |
3.85 (s, 2H) | –CH₂– (adjacent to ketone) | |
2.20 (s, 3H) | –CH₃ (ketone) | |
¹³C NMR (DMSO-d₆) | 206.5 | Ketone carbonyl |
144.0 | C3 (linker attachment) | |
125–115 (multiple signals) | Aromatic carbons | |
50.2 | –CH₂– | |
30.1 | –CH₃ |
Table 2: Computational Parameters (DFT: B3LYP/6-311G(d,p))
Parameter | Value |
---|---|
HOMO Energy (eV) | −6.12 |
LUMO Energy (eV) | −1.98 |
Band Gap (eV) | 4.14 |
Molecular Electrostatic Potential (C=O) | −42 kcal/mol |
LogP (Predicted) | 1.8 ± 0.2 |
Density Functional Theory (DFT) simulations indicate significant electron delocalization extending from the imidazopyridine core into the carbonyl group, evidenced by reduced bond order in the C3–Cα bond. The HOMO is localized on the imidazole ring and adjacent pyridine nitrogen, while the LUMO shows substantial ketone character—highlighting its susceptibility to nucleophilic attack [4] [6].
Synthetic Routes
The compound is typically synthesized via:
Evolution of Therapeutic Applications
The imidazo[1,2-a]pyridine scaffold emerged as medicinally significant with the 1970s–1980s approvals of zolpidem (sedative), alpidem (anxiolytic), and zolimidine (gastroprotective agent). These drugs established the core’s capacity for CNS receptor modulation and proton pump inhibition [2]. The 2000s witnessed targeted derivatization for enhanced bioactivity:
Table 3: Key Milestones in Imidazo[1,2-a]pyridine Drug Development
Era | Compound/Class | Therapeutic Area | Significance |
---|---|---|---|
1970s–1980s | Zolimidine | Gastroprotective | First IP-based drug |
1980s–1990s | Zolpidem, Alpidem | Sedative/Anxiolytic | GABAₐ receptor modulation |
2010s | Telacebec (Q203) | Anti-tubercular (Phase II) | QcrB inhibitor; nanomolar potency |
2020s | C6-Substituted-3-IPEHPC analogs | Cancer (RGGT inhibition) | Disruption of Rab11A prenylation |
Role of Ketone-Functionalized Derivatives
The propan-2-one chain at C3 enhances metabolic stability compared to ester/carboxamide analogs. Its carbonyl group enables:
Electronic and Pharmacophoric Properties
The imidazo[1,2-a]pyridine system exhibits:
Versatility in Drug Design
Table 4: Influence of Substituents on Bioactivity
C3 Substituent | C6 Substituent | Target Activity | Potency Enhancement Factor* vs. Parent |
---|---|---|---|
Carboxamide | H | Anti-TB (QcrB inhibition) | 1× (baseline) |
Carboxamide | 2-Naphthyl ether | Anti-TB (non-replicating Mtb) | 120× |
Propan-2-one | H | — | Synthesizing intermediate |
Propan-2-one | 4-CN | RGGT inhibition | 3× (vs. unsubstituted) |
Phosphonopropionate | 4-Aminomethyl | RGGT inhibition (HeLa cells) | LED: 0.5 μM |
*Relative to C6-unsubstituted C3-carboxamide; data compiled from [2] [6]
The scaffold’s "drug prejudice" status arises from:
Material Science Applications
Beyond medicinal chemistry, the rigid, conjugated core exhibits:
1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one thus exemplifies the strategic value of functionalized imidazopyridines—a scaffold continually enabling innovation across chemical disciplines.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9